molecular formula C7H5N5O2 B102915 5-(4-Nitrophenyl)-1H-Tetrazole CAS No. 16687-60-8

5-(4-Nitrophenyl)-1H-Tetrazole

Cat. No.: B102915
CAS No.: 16687-60-8
M. Wt: 191.15 g/mol
InChI Key: MIUOBAHGBPSRKY-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-1H-Tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-1H-Tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, forming the tetrazole ring. The reaction conditions often require heating to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and solvent concentration to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-Nitrophenyl)-1H-Tetrazole can undergo oxidation reactions, often leading to the formation of nitro-substituted tetrazole derivatives.

    Reduction: Reduction of the nitro group can yield amino-substituted tetrazole derivatives.

    Substitution: The compound can participate in various substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation Products: Nitro-substituted tetrazole derivatives.

    Reduction Products: Amino-substituted tetrazole derivatives.

    Substitution Products: Various functionalized tetrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 5-(4-Nitrophenyl)-1H-Tetrazole is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.

Industry: The compound is used in the production of advanced materials, including polymers and explosives. Its stability and reactivity make it suitable for applications requiring precise chemical control.

Mechanism of Action

The mechanism of action of 5-(4-Nitrophenyl)-1H-Tetrazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

    4-Nitrophenyl Tetrazole: Similar in structure but lacks the 5-substitution.

    5-Phenyl-1H-Tetrazole: Lacks the nitro group, resulting in different reactivity and applications.

    5-(4-Aminophenyl)-1H-Tetrazole: A reduction product of 5-(4-Nitrophenyl)-1H-Tetrazole with distinct biological properties.

Uniqueness: this compound is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(4-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUOBAHGBPSRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301237
Record name 5-(4-Nitrophenyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16687-60-8
Record name 16687-60-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-Nitrophenyl)-1H-Tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-(4-Nitrophenyl)-1H-tetrazole effective as an activator in oligonucleotide synthesis?

A1: this compound acts as an efficient activator in the phosphoramidite method of oligonucleotide synthesis due to its acidity. Research has shown that its reaction rate with diisopropyl (diisopropylamido)phosphite (a common phosphoramidite reagent) is faster than 1H-tetrazole, likely due to its higher acidity. [] This faster reaction rate translates to higher coupling yields and shorter reaction times during oligonucleotide synthesis. [, ]

Q2: Is the solubility of this compound a concern for oligonucleotide synthesis?

A2: While this compound is only slightly soluble in acetonitrile, a common solvent for oligonucleotide synthesis, it exhibits greater solubility in tetrahydrofuran (THF), reaching concentrations up to 0.8 M. [] This solubility in THF offers flexibility in choosing reaction conditions for oligonucleotide synthesis.

Q3: Are there any structural characterizations available for this compound?

A3: Yes, this compound has a molecular formula of C7H5N5O2 and a molecular weight of 191.15 g/mol. [] Its melting point is reported to be between 225-226 °C. [] Further spectroscopic data might be available in the literature but were not detailed in the provided research papers.

Q4: What are the safety considerations when working with this compound?

A4: this compound should be handled with caution as it can be an irritant to the eyes, respiratory system, and skin. [] Additionally, like many tetrazole compounds, it may be explosive when exposed to strong heat or metal salts. [] Appropriate personal protective equipment and safe handling procedures should be employed during its use.

Q5: Beyond oligonucleotide synthesis, are there other applications for this compound?

A5: While its use as an activator in oligonucleotide synthesis is well documented, the provided research papers primarily focus on this application. Exploration of its potential in other fields like materials science or catalysis would require further investigation.

Q6: Can you tell me more about the synthesis of 2′-O-methyloligoribonucleotides using this compound?

A6: Researchers have successfully synthesized 2′-O-methyloligoribonucleotides with high coupling yields (over 99%) using this compound as an activator. [, ] These modified oligonucleotides demonstrate resistance to degradation by both RNA and DNA-specific nucleases, making them valuable tools for studying RNA biochemistry. [, ]

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